The Specific Scientific Field: This application falls under the field of Nonlinear Optics .
Comprehensive and Detailed Summary of the Application: N-benzyl-2-bromobutanamide has been used in the study of second-order nonlinear optical (NLO) effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems .
Detailed Description of the Methods of Application or Experimental Procedures: The research involved the characterization of all elements of the second-order NLO tensor for an organic NLO crystal . The as-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using a precision lathe and diamond blade . Then, every five nonvanishing second-order NLO coefficient of BNA was determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .
Thorough Summary of the Results or Outcomes Obtained: The research was able to completely characterize all elements of the second-order NLO tensor for an organic NLO crystal for the first time . This method makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
The Specific Scientific Field: This application falls under the field of Electrochemical Synthesis .
Comprehensive and Detailed Summary of the Application: N-benzyl-2-bromobutanamide has been used in the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides to brominated 2-azaspiro [4.5]decanes . This process is part of the advances in electrosynthesis for a greener chemical industry .
Detailed Description of the Methods of Application or Experimental Procedures: The research involved an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides with 2-bromoethan-1-ol as the brominating reagent . The paired electrolysis employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation as an electrophile, and realizes an H2O-involved electrophilic spirocyclization .
Thorough Summary of the Results or Outcomes Obtained: A number of unexplored brominated 2-azaspiro [4.5]decanes are obtained with satisfactory yields under mild conditions, and the reaction exhibits good efficiency at the gram-scale synthesis . In addition, this approach is further highlighted by late-stage transformations and synthetic applications in constructing cyclohepta [c]pyrrole-1,6-diones via debromination tandem cyclization of brominated 2-azaspiro [4.5]decanes .
N-benzyl-2-bromobutanamide is an organic compound characterized by the presence of a bromine atom attached to a butanamide structure, specifically at the second carbon position. Its molecular formula is and it has a molecular weight of 256.14 g/mol. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
These reactions make N-benzyl-2-bromobutanamide a versatile intermediate in organic synthesis.
N-benzyl-2-bromobutanamide has been utilized in biological research, particularly in proteomics. It serves as a tool for studying protein interactions and functions due to its ability to modify biological molecules through nucleophilic substitution reactions. The derivatives formed from these reactions can influence various biochemical pathways, making this compound valuable in biological studies.
The synthesis of N-benzyl-2-bromobutanamide can be achieved through several methods:
These methods highlight the compound's accessibility for both laboratory and industrial applications.
The mechanism of action of N-benzyl-2-bromobutanamide primarily involves its interaction with specific molecular targets through nucleophilic substitution reactions. The highly reactive bromine atom facilitates the formation of different derivatives that can interact with biological molecules, influencing various biochemical pathways. This aspect makes it significant for further studies in medicinal chemistry and drug development.
Several compounds share structural similarities with N-benzyl-2-bromobutanamide. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| N-benzyl-2-chlorobutanamide | Chlorine atom instead of bromine | Generally less reactive than brominated analogs |
| N-benzyl-2-iodobutanamide | Iodine atom instead of bromine | Higher reactivity but less stability compared to brominated compounds |
| N-benzyl-2-fluorobutanamide | Fluorine atom instead of bromine | More stable but less reactive than brominated counterparts |
N-benzyl-2-bromobutanamide stands out due to its unique balance of reactivity and stability, making it particularly valuable for selective debromination processes and applications in continuous photochemical methods. Its reactivity profile allows for diverse chemical transformations that are not as readily achievable with its chlorinated or iodinated analogs .
This comprehensive overview underscores the significance of N-benzyl-2-bromobutanamide in both synthetic chemistry and biological research contexts.